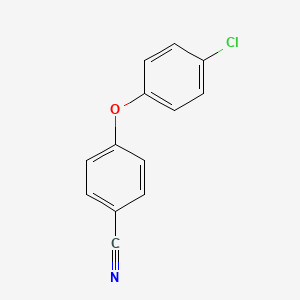

4-(4-Chlorophenoxy)benzonitrile

Description

Contextualization within Diarylether and Benzonitrile (B105546) Chemistry

4-(4-Chlorophenoxy)benzonitrile belongs to two significant classes of organic compounds: diaryl ethers and benzonitriles. The diaryl ether scaffold, which consists of two aromatic rings linked by an oxygen atom, is a key structural motif in numerous synthetic and naturally occurring biologically active compounds. This framework is valued for its chemical stability and the specific three-dimensional arrangement it imparts to molecules. The synthesis of diaryl ethers is a well-established area of organic chemistry, with methods like the Ullmann condensation and, more recently, copper- and palladium-catalyzed cross-coupling reactions (such as the Chan-Lam coupling) being prominent.

Benzonitriles, which are aromatic compounds containing a cyano (-C≡N) group, are highly versatile intermediates in organic synthesis. uni.lu They are precursors for a wide array of functional groups, including carboxylic acids, amines, and amides. uni.lu The nitrile group's strong electron-withdrawing nature also influences the reactivity of the aromatic ring. researchgate.net In the context of materials science, derivatives of benzonitrile are explored for applications in polymers and liquid crystals. ontosight.aimdpi.com Poly(arylene ether nitrile)s, for instance, are high-performance engineering plastics known for their excellent thermal stability and mechanical properties. researchgate.net

Significance of the Chlorophenoxy and Benzonitrile Moieties in Chemical Systems

The benzonitrile moiety is of particular interest in medicinal chemistry. The nitrile group can act as a bioisostere for other functional groups, such as ketones, and can participate in critical hydrogen bonding interactions with biological targets like enzymes. researchgate.net It is a common feature in many approved pharmaceuticals. rsc.org In the realm of enzyme inhibition, particularly kinase inhibitors, the nitrile group can be crucial for binding within the ATP-binding site of the kinase. nih.gov Furthermore, the electrophilic nature of the nitrile allows it to act as a "warhead" for covalent inhibitors, forming a stable bond with a nucleophilic residue (like cysteine) in the target protein. nih.gov This strategy has been successfully employed to create highly potent and selective inhibitors for various enzymes. nih.gov

The chlorophenoxy moiety introduces a halogen atom, chlorine, which can significantly influence the molecule's physical and biological properties. The chlorine atom can alter the electronic distribution of the phenyl ring and participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can be important for molecular recognition and binding affinity at a biological target. researchgate.net The presence and position of the chlorine atom can also affect the molecule's lipophilicity and metabolic stability, which are key parameters in drug design.

Overview of Current Research Trajectories and Future Prospects

Current research involving structures similar to this compound is heavily focused on the discovery of novel therapeutic agents, particularly in the area of kinase inhibition. Diaryl ether nitriles are being investigated as scaffolds for inhibitors of various protein kinases, which are critical targets in oncology, immunology, and neurodegenerative diseases. nih.govmdpi.com For example, nitrile-containing compounds have been developed as inhibitors for Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs), which are involved in immune signaling pathways. nih.gov

The future prospects for this compound and related compounds are promising. In medicinal chemistry, the focus will likely be on designing derivatives with enhanced potency and selectivity for specific kinase targets. By modifying the substitution patterns on either aromatic ring, researchers can fine-tune the molecule's interaction with the target protein to improve efficacy and reduce off-target effects. Computational modeling and fragment-based drug design are key tools in this endeavor, helping to predict binding modes and guide synthetic efforts. researchgate.netacs.org

Beyond pharmaceuticals, the structural motif of this compound may find applications in materials science. The rigidity and potential for intermolecular interactions conferred by the diaryl ether and nitrile groups could be exploited in the design of novel liquid crystals or high-performance polymers with specific thermal or electronic properties. mdpi.comresearchgate.net Research in this direction would involve the synthesis and characterization of polymers or liquid crystalline materials derived from or incorporating the this compound core structure.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTAPBLDXLHNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458369 | |

| Record name | 4-(4-chlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74448-92-3 | |

| Record name | 4-(4-Chlorophenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74448-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-chlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 4 Chlorophenoxy Benzonitrile

Established Synthetic Routes to the 4-(4-Chlorophenoxy)benzonitrile Framework

The traditional synthesis of this compound relies on several well-documented chemical transformations. These methods have been foundational in providing access to this class of compounds.

Nucleophilic Aromatic Substitution (SNAr) Strategies for C-O Bond Formation

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of this compound. byjus.commasterorganicchemistry.com This reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by electron-withdrawing groups. byjus.com In this context, the formation of the C-O bond is typically achieved by reacting a phenoxide with an activated aryl halide.

The reaction is notably accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group on the aromatic ring. byjus.commasterorganicchemistry.com This is because these groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com For the synthesis of this compound, this typically involves the reaction of 4-chlorophenol (B41353) with a 4-halobenzonitrile, where the nitrile group (-CN) acts as the necessary electron-withdrawing group to facilitate the substitution. The reactivity order for the leaving group in SNAr reactions is F > Cl > Br > I, which is counterintuitive to the trend in SN2 reactions, as the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

A typical procedure involves the reaction of 4-chlorophenol with 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile (B146240) in the presence of a base. The base, such as potassium carbonate or sodium hydroxide (B78521), deprotonates the phenol (B47542) to generate the more nucleophilic phenoxide ion, which then attacks the electron-deficient carbon atom of the halobenzonitrile.

Table 1: Examples of SNAr Reactions for Diaryl Ether Synthesis

| Nucleophile | Aryl Halide | Product | Reference |

| Phenoxide | 4-Nitrofluorobenzene | 4-Nitrophenyldiphenyl ether | masterorganicchemistry.com |

| Amine | 2,4-Dinitrofluorobenzene | N-Aryl-2,4-dinitroaniline | masterorganicchemistry.com |

Coupling Reactions Involving Phenols and Halobenzonitriles

The Ullmann condensation, a copper-catalyzed reaction, provides another important route to diaryl ethers like this compound. wikipedia.org This reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst. wikipedia.orgresearchgate.net Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 210 °C) and the use of stoichiometric amounts of copper powder in high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org

The general mechanism involves the formation of a copper(I) alkoxide, which then undergoes a metathesis reaction with the aryl halide. wikipedia.org Modern variations of the Ullmann reaction often utilize soluble copper catalysts supported by ligands, which can lead to milder reaction conditions and improved yields. wikipedia.org For the synthesis of this compound, this would involve the reaction between 4-chlorophenol and 4-halobenzonitrile in the presence of a copper catalyst and a base.

Table 2: Key Features of Traditional Ullmann Condensation

| Parameter | Description | Reference |

| Catalyst | Copper (metal or salts) | wikipedia.org |

| Reactants | Aryl halide, Alcohol/Phenol | wikipedia.org |

| Solvents | High-boiling polar solvents (e.g., NMP, DMF) | wikipedia.org |

| Temperature | High (often > 210 °C) | wikipedia.org |

Etherification Reactions in Various Media

The formation of the ether linkage in this compound can also be achieved through various etherification reactions. These reactions are often carried out in the presence of a base to deprotonate the phenol, making it a more potent nucleophile. The choice of solvent and base can significantly influence the reaction's efficiency.

Phase-transfer catalysis is a valuable technique in this context. It involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the phenoxide ion from an aqueous phase (where it is generated) to an organic phase containing the aryl halide. This allows the reaction to proceed under milder conditions and often with improved yields.

The selection of the base is also critical. Inorganic bases like potassium carbonate and sodium hydroxide are commonly used. googleapis.com Organic bases can also be employed. The reaction medium can range from polar aprotic solvents like DMF and DMSO to less polar solvents, depending on the specific reaction conditions and the use of techniques like phase-transfer catalysis.

Novel and Green Synthetic Approaches for this compound Derivatives

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of novel techniques for the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov

For the synthesis of diaryl ethers, microwave-assisted SNAr and Ullmann-type reactions have been successfully employed. nih.gov The use of microwave heating can often overcome the high activation barriers associated with these reactions, allowing them to proceed under milder conditions and in shorter timeframes. nih.govnih.gov This technique represents a significant step towards greener synthesis by reducing energy consumption and potentially minimizing the formation of byproducts.

Utilization of Ionic Liquids as Reaction Media

Ionic liquids, which are salts with melting points below 100 °C, have gained considerable attention as "green" solvents in organic synthesis. nih.gov Their unique properties, such as low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds, make them attractive alternatives to traditional volatile organic solvents. nih.govionike.com

In the context of synthesizing this compound, ionic liquids can serve as both the solvent and, in some cases, the catalyst. nih.gov They have been shown to be effective media for nucleophilic aromatic substitution reactions. nih.govnih.gov The use of ionic liquids can facilitate product separation and catalyst recycling, further enhancing the green credentials of the synthetic process. nih.gov For instance, some ionic liquids can act as catalysts for the dehydration of oximes to nitriles, showcasing their versatile role in synthesis. nih.gov

Catalyst Development for Efficient Synthesis

The primary route to synthesizing this compound is through the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol. organic-chemistry.org The efficiency and mildness of this reaction have been significantly improved through catalyst development, moving from harsh traditional conditions to more refined systems.

Initially, Ullmann reactions required high temperatures, often exceeding 200°C, and stoichiometric amounts of copper. umass.edu Modern approaches, however, utilize catalytic amounts of soluble copper(I) or copper(II) salts, often paired with ligands that enhance solubility and catalytic activity. An air-stable and soluble complex, bromo(triphenylphosphine)copper(I) (Cu(PPh₃)₃Br), has been demonstrated as an effective catalyst for the synthesis of diaryl ethers. umass.educolab.ws This complex, easily prepared from copper(II) bromide and triphenylphosphine, facilitates the coupling of electron-rich aryl bromides with phenols. umass.edu

For the synthesis of diaryl ethers from electron-deficient aryl bromides like 4-bromobenzonitrile, it has been discovered that the reaction can proceed efficiently at lower temperatures (70°C) with cesium carbonate (Cs₂CO₃) as the base in N-methylpyrrolidone (NMP), even without a copper catalyst. umass.educolab.ws However, for less reactive aryl chlorides, a copper catalyst is generally necessary. globethesis.com

Research into optimal conditions for similar reactions has identified various effective catalyst systems. One study on the synthesis of the related compound 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone from 4-chlorophenol and 1-(2,4-dichloro-phenyl)-ethanone found that a copper(I) chloride (CuCl) catalyst with 1,2-propanediol as a ligand in the presence of potassium hydroxide (KOH) could reduce reaction temperatures and times. globethesis.com Another system for coupling aryl bromides and p-cresol (B1678582) utilized a copper(I) iodide/triphenylphosphine (CuI/PPh₃) catalyst with potassium carbonate (K₂CO₃) in xylene. umich.edu The choice of base and solvent has a significant impact on yield, with K₂CO₃ and toluene (B28343) or xylene often providing good results. umich.edu

Recent advancements have also explored the use of heterogeneous catalysts, such as zeolite-supported copper catalysts, which offer the advantage of being easily separable and reusable. mdpi.com Palladium catalysts, while more commonly associated with other cross-coupling reactions like the Buchwald-Hartwig amination, have also been developed for diaryl ether synthesis, providing an alternative to copper-based systems. organic-chemistry.orgacs.org

Table 1: Catalyst Systems for Diaryl Ether Synthesis

| Catalyst | Ligand | Base | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| Cu(PPh₃)₃Br | Triphenylphosphine (integral) | Cs₂CO₃ | NMP | Effective for electron-rich aryl bromides; catalyst-free option for electron-deficient aryl bromides. | umass.educolab.ws |

| CuCl | 1,2-Propanediol | KOH | Toluene | Ligand reduces reaction temperature and time for hindered substrates. | globethesis.com |

| CuI | Picolinic Acid | K₃PO₄ | DMSO | Effective for coupling aryl iodides/bromides with phenols, including those with electron-withdrawing groups like 4-cyanophenol. | nih.gov |

| Cu(OAc)₂ | - | Pyridine/Triethylamine | - | Promotes coupling of arylboronic acids with phenols at room temperature. | organic-chemistry.org |

| CuI/PPh₃ | Triphenylphosphine | K₂CO₃ | o-Xylene | Effective for coupling various aryl bromides with p-cresol. | umich.edu |

Synthesis of Functionalized Analogs and Precursors

Strategies for Introducing Additional Substituents

The structure of this compound features two distinct aromatic rings, offering sites for the introduction of additional functional groups, primarily through electrophilic aromatic substitution. The reactivity of each ring towards electrophiles is governed by the electronic nature of the existing substituents.

The phenoxy ring contains a chlorine atom, which is a deactivating but ortho-, para-directing group, and an ether oxygen, which is a strongly activating, ortho-, para-directing group. The benzonitrile (B105546) ring possesses a nitrile group (-CN), which is a strongly deactivating and meta-directing group. vaia.com Consequently, the phenoxy ring is significantly more activated towards electrophilic substitution than the benzonitrile ring. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to occur selectively on the phenoxy ring, directed to the positions ortho to the activating ether linkage.

While specific studies on the functionalization of this compound are not prevalent, the principles of electrophilic substitution on substituted aromatic compounds provide a clear predictive framework. vaia.com For instance, introducing a nitro group would likely yield 4-(2-nitro-4-chlorophenoxy)benzonitrile and 4-(3-nitro-4-chlorophenoxy)benzonitrile. The development of highly functionalized diaryl ethers is crucial as these motifs are present in numerous biologically active compounds, including antimycobacterial agents. nih.gov The synthesis of such derivatives often relies on the coupling of pre-functionalized phenols or aryl halides. nih.govnih.gov

Reduction of Nitrile Group to Aminomethyl Derivative

The nitrile group of this compound can be reduced to a primary amine, yielding (4-(4-chlorophenoxy)phenyl)methanamine. This transformation is a key step in producing valuable chemical intermediates. Several methods are available for the reduction of aromatic nitriles, with selectivity being a key consideration to avoid the reduction of the aryl chloride.

Catalytic hydrogenation is a common and efficient method. The reduction of benzonitrile to benzylamine (B48309) has been achieved using a palladium-loaded titanium(IV) oxide (Pd/TiO₂) photocatalyst in the presence of a hole scavenger. rsc.org More conventional methods involve hydrogen gas with metal catalysts like Raney Nickel or Palladium on carbon (Pd/C). A Japanese patent describes the catalytic reduction of 4-(4-alkylphenoxy)benzonitriles to the corresponding benzylamines, specifying that the reaction is carried out in the presence of ammonia, which can help suppress the formation of secondary and tertiary amine byproducts. google.com The reaction can be performed at temperatures ranging from 20 to 180°C. google.com

Chemical reduction offers an alternative to catalytic hydrogenation. A variety of reagents can reduce aromatic nitriles to primary amines in high yields. nih.govorganic-chemistry.org Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), has been shown to be effective. nih.govorganic-chemistry.org This system is notable because it can tolerate various functional groups. Another approach involves a mixture of indium(III) chloride (InCl₃) and sodium borohydride (NaBH₄), which generates borane-tetrahydrofuran (B86392) (BH₃·THF) in situ, reducing a range of aromatic nitriles to their primary amines in good yields at room temperature. acs.org The selective reduction of a nitrile in the presence of an aryl halide is feasible with many of these systems, making them suitable for the conversion of this compound to its aminomethyl derivative. researchgate.net

Table 2: Reagents for the Reduction of Aromatic Nitriles to Primary Amines

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | H₂ gas, often with NH₃ | Industrially applicable; NH₃ suppresses side products. | google.com |

| Pd/TiO₂ | Aqueous suspension, oxalic acid, light | Photocatalytic method. | rsc.org |

| Diisopropylaminoborane / cat. LiBH₄ | THF, ambient or reflux | Reduces a large variety of nitriles in excellent yields. | nih.govorganic-chemistry.org |

| InCl₃ / NaBH₄ | THF, 25 °C | In situ generation of reducing agent; good yields for various aromatic nitriles. | acs.org |

| Ammonia Borane | Thermal decomposition, catalyst-free | Environmentally benign; tolerant of many functional groups. | organic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation of 4 4 Chlorophenoxy Benzonitrile

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule by probing its vibrational modes. For 4-(4-chlorophenoxy)benzonitrile, these methods are crucial for confirming the presence of its key structural features: the nitrile group, the ether linkage, and the substituted benzene (B151609) rings.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). Each functional group has a characteristic absorption frequency range, making IR spectroscopy an excellent method for qualitative functional group analysis.

For this compound, the IR spectrum would be expected to show several key absorption bands. The most prominent would be the sharp, intense band corresponding to the C≡N (nitrile) stretching vibration, typically appearing in the 2220-2260 cm⁻¹ region. Another significant feature is the C-O-C (ether) linkage, which would produce strong bands associated with its asymmetric and symmetric stretching vibrations, usually found in the 1250-1000 cm⁻¹ range. The presence of aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The C-Cl bond of the chlorophenyl group would exhibit a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.

While specific experimental data for this compound is not available in the reviewed literature, a hypothetical table of expected characteristic IR peaks is presented below to illustrate the type of data obtained.

Table 1: Illustrative Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2240 | C≡N Stretch | Nitrile |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1050 | C-O-C Symmetric Stretch | Aryl Ether |

| ~830 | C-H Out-of-plane Bend | p-Substituted Benzene |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light (usually from a laser) and measures the energy shifts that occur due to the interaction of photons with the molecule's vibrational modes. While IR absorption is dependent on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule. Therefore, symmetric, non-polar bonds often produce strong Raman signals.

In the Raman spectrum of this compound, the C≡N stretch would also be a prominent feature, often strong and sharp. The symmetric "breathing" modes of the aromatic rings, typically around 1000 cm⁻¹, would be particularly Raman-active. The C-O-C and C-Cl bonds would also have characteristic signals. Comparing the Raman and IR spectra helps to provide a more complete picture of the vibrational modes of the molecule.

Specific experimental Raman data for this compound has not been identified in the searched scientific literature. The following table provides an example of the data that would be generated.

Table 2: Illustrative Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3070 | C-H Stretch | Aromatic |

| ~2240 | C≡N Stretch | Nitrile |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing Mode | Aromatic |

X-ray Diffraction Studies for Solid-State Structure Determination

By irradiating a single crystal of this compound with an X-ray beam, a unique diffraction pattern is produced. nist.gov The analysis of this pattern allows for the complete determination of the molecular structure, including the precise measurement of all bond lengths and angles, as well as the torsional angles that define the molecule's conformation. mdpi.comodu.edu Furthermore, SCXRD reveals how the individual molecules pack together in the solid state, identifying any intermolecular interactions such as π-π stacking or halogen bonding that stabilize the crystal structure. mdpi.com

A search of crystallographic databases did not yield a published crystal structure for this compound. A representative table of the crystallographic data that would be obtained from such an analysis is shown below.

Table 3: Illustrative Single-Crystal X-ray Diffraction (SCXRD) Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈ClNO |

| Formula Weight | 229.66 |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Hypothetical Value) |

| b (Å) | (Hypothetical Value) |

| c (Å) | (Hypothetical Value) |

| α (°) | 90 |

| β (°) | (Hypothetical Value) |

| γ (°) | 90 |

| Volume (ų) | (Hypothetical Value) |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. libretexts.orglucideon.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. lucideon.com

An XPS analysis of this compound would provide high-resolution spectra for each element present (except H): Carbon (C1s), Nitrogen (N1s), Oxygen (O1s), and Chlorine (Cl2p). The binding energies of these core electrons are sensitive to the local chemical environment. For example, the C1s spectrum could be deconvoluted to identify carbons in different environments: aromatic C-C/C-H, C-O, C-Cl, and C-CN. Similarly, the N1s spectrum would confirm the nitrile functional group, and the O1s spectrum would correspond to the ether oxygen. This provides a detailed picture of the surface chemistry of the compound.

No experimental XPS data for this compound were found in the conducted literature search. A table illustrating the expected output from an XPS analysis is provided below.

Table 4: Illustrative X-ray Photoelectron Spectroscopy (XPS) Data for this compound

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| Carbon | C1s | ~284.8 | Aromatic C-C, C-H |

| ~286.0 | C-O (Ether), C-Cl | ||

| ~286.5 | C-CN | ||

| Nitrogen | N1s | ~399.0 | Nitrile (-C≡N) |

| Oxygen | O1s | ~533.0 | Ether (C-O-C) |

Computational Chemistry and Theoretical Investigations of 4 4 Chlorophenoxy Benzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool in computational chemistry, providing a balance between accuracy and computational cost for studying medium-sized organic molecules like 4-(4-chlorophenoxy)benzonitrile. These calculations can elucidate the molecule's electronic structure, predict spectroscopic characteristics, and offer insights into its reactivity.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are fundamentally governed by the spatial distribution and energy levels of its molecular orbitals. DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), can accurately model these features.

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO indicates the region most susceptible to accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenoxy ring, particularly the oxygen and chlorine atoms, as well as the π-system of the benzene (B151609) ring. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing benzonitrile (B105546) moiety, specifically around the cyano group and its associated π*-orbitals. This separation of the HOMO and LUMO suggests the possibility of intramolecular charge transfer upon electronic excitation.

Table 1: Calculated Molecular Orbital Properties of this compound

| Property | Representative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: These values are representative and can vary based on the specific DFT functional and basis set used in the calculation.

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

Vibrational Frequencies (FTIR and Raman): Theoretical calculations can predict the vibrational modes of this compound. mdpi.com The characteristic stretching frequency of the nitrile (C≡N) group is a prominent feature in the infrared (IR) and Raman spectra, typically appearing in the range of 2220-2240 cm⁻¹. nih.gov The C-O-C ether linkage and the C-Cl bond also exhibit characteristic vibrational frequencies. Theoretical frequency calculations often require scaling to better match experimental results due to the harmonic approximation used in the calculations. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| C≡N | ~2230 | Stretching |

| C-O-C | ~1250 | Asymmetric Stretching |

| C-Cl | ~750 | Stretching |

| Aromatic C-H | ~3050-3100 | Stretching |

Note: These are approximate values and the actual experimental frequencies may vary.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of the molecule. acs.org The transitions from the HOMO to the LUMO and other low-lying unoccupied orbitals are responsible for the absorption bands observed in the UV-Vis spectrum. For this compound, π→π* transitions within the aromatic rings are expected to be the most significant.

Reactivity Prediction and Mechanistic Insights

The electronic information derived from DFT calculations can be used to predict the reactivity of this compound.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.orgacs.org For this compound, the MEP is expected to show negative potential (red and yellow regions) around the nitrogen atom of the cyano group and the oxygen and chlorine atoms, indicating their susceptibility to electrophilic attack. acs.orgresearchgate.net Positive potential (blue regions) is likely to be found around the hydrogen atoms of the aromatic rings. acs.orgresearchgate.net

Molecular Modeling and Simulation Studies

Beyond static DFT calculations, molecular modeling and simulation techniques can explore the dynamic behavior and conformational flexibility of this compound.

Conformational Analysis and Energy Landscapes

The presence of the ether linkage allows for rotational freedom around the C-O bonds, leading to different possible conformations of this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

By systematically rotating the dihedral angles defined by the C-O-C bridge, a potential energy surface can be generated. This energy landscape reveals the low-energy conformations and the transition states connecting them. Such studies are crucial for understanding how the molecule's shape influences its interactions with its environment. The rotational barrier for the phenyl rings in biphenyl-like structures can be influenced by substituents, and similar effects would be expected here. biomedres.us

Table 3: Representative Conformational Energy Data

| Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| 0° (Planar) | High |

| ~45° (Twisted) | 0 (Global Minimum) |

| 90° (Perpendicular) | Intermediate |

| 180° (Planar) | High |

Note: These values are illustrative of a typical energy profile for such a linkage and the exact values would require specific calculations.

Structure-Property Relationship Predictions

Computational studies can contribute to establishing quantitative structure-property relationships (QSPR). nih.gov By calculating a range of molecular descriptors for this compound and related molecules, it is possible to build models that correlate these descriptors with specific physical, chemical, or biological properties. These descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters, and topological indices. QSAR (Quantitative Structure-Activity Relationship) studies, a subset of QSPR, are particularly relevant in medicinal chemistry for predicting the biological activity of compounds. nih.gov

Unveiling the Computational Profile of this compound: A Theoretical Deep Dive

A comprehensive analysis of the computational chemistry and theoretical investigations into the chemical compound this compound reveals intricate details about its molecular structure and potential interactions. This article explores the methodologies behind its computational study, focusing on molecular docking simulations and quantum chemical analyses that shed light on its stability and aromatic character.

The study of this compound through computational chemistry provides valuable insights into its molecular behavior and properties. These theoretical investigations employ sophisticated software and methodologies to model the compound at an atomic level, predicting its structure, reactivity, and interactions with other molecules. Such studies are crucial for understanding the fundamental nature of the compound and guiding further experimental research.

Molecular Docking Simulations: Methodology and Structural Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The methodology for docking this compound into a protein's active site, for instance, would typically involve several key steps.

Initially, the three-dimensional structures of both the ligand, this compound, and the target protein are prepared. This involves optimizing the geometry of the ligand and ensuring the protein structure is correctly protonated and free of any artifacts from experimental determination like X-ray crystallography.

Software such as AutoDock or GOLD is then utilized to perform the docking calculations. These programs employ scoring functions to estimate the binding affinity between the ligand and the protein. The process involves exploring a vast conformational space to find the most energetically favorable binding mode.

The primary interactions governing the binding of this compound would likely involve its key functional groups. The chlorophenoxy group can participate in hydrophobic interactions and potentially halogen bonding, a specific type of non-covalent interaction. The benzonitrile moiety, with its electron-withdrawing nitrile group, can engage in dipole-dipole interactions and potentially form hydrogen bonds with suitable donor or acceptor groups within the protein's active site. The aromatic rings of the compound are also expected to form pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Quantum Chemical Analysis of Stability and Aromaticity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and aromaticity of molecules like this compound.

The stability of the molecule can be assessed by calculating its total energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability.

Aromaticity, a key concept in organic chemistry, refers to the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. For this compound, the aromaticity of its two phenyl rings can be quantified using several theoretical descriptors. One common method is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are calculated at the center of the aromatic rings; a negative NICS value is indicative of aromatic character, while a positive value suggests anti-aromaticity.

Applications in Advanced Materials Science

Utilization as a Building Block for Liquid Crystalline Materials

The molecular architecture of 4-(4-Chlorophenoxy)benzonitrile, featuring a semi-rigid, elongated shape and a strong dipole moment from the cyano group, is a foundational element for the design of liquid crystalline materials. These properties are essential for inducing the anisotropic arrangements that define liquid crystal phases.

The creation of liquid crystals (mesogens) from non-mesogenic molecules like this compound hinges on strategic chemical modifications to promote the formation of ordered fluid phases. The general design principle involves attaching flexible aliphatic chains and potentially other rigid aromatic units to the core structure. The this compound moiety serves as the central rigid component, which is crucial for establishing the orientational order characteristic of mesophases.

Table 1: General Synthetic Strategies for Mesogenic Derivatives

| Strategy | Reaction Type | Purpose | Example Reactants for Modifying a Benzonitrile (B105546) Core |

|---|---|---|---|

| Chain Elongation | Etherification / Esterification | Introduce flexible alkyl tails to promote fluidity and layering. | Alkyl bromides, Alkanoyl chlorides |

| Core Extension | Suzuki or Heck Coupling | Link additional aromatic rings to increase rigidity and anisotropy. | Arylboronic acids, Alkenes |

Liquid crystals are broadly classified into two types based on the stimulus that induces their formation: thermotropic and lyotropic. colorado.edu

Thermotropic Liquid Crystals: These materials exhibit phase transitions as a function of temperature. colorado.edu Upon heating, a crystalline solid may melt into one or more liquid crystal phases (e.g., smectic, nematic) before finally becoming an isotropic liquid at higher temperatures. colorado.edu The investigation of these phases in derivatives of this compound would involve standard analytical techniques. Polarized Optical Microscopy (POM) is used to observe the unique textures and defects characteristic of each phase, while Differential Scanning Calorimetry (DSC) is employed to precisely measure the transition temperatures and enthalpy changes associated with each phase change. researchgate.net X-ray Diffraction (XRD) provides detailed information about the molecular arrangement, such as the layer spacing in smectic phases. researchgate.net For example, studies on certain 4-(aroyloxybenzoyloxy)benzonitriles have revealed the presence of nematic and long-range smectic A phases. researchgate.net

Lyotropic Liquid Crystals: These phases are formed when an amphiphilic compound is dissolved in a suitable solvent, with the phase behavior depending on both temperature and concentration. While the parent this compound is not amphiphilic, it can be chemically modified to become so, for instance, by introducing hydrophilic groups (like hydroxyl or oligo(ethylene glycol) units) at one end of the molecule. Such derivatives could then self-assemble in solvents like water to form various ordered structures, such as lamellar, columnar, or cubic phases.

Role as a Monomer or Precursor in Polymer Chemistry

The robust chemical structure of this compound makes it a candidate for use as a precursor in the synthesis of high-performance polymers. The aromatic ether linkage suggests good thermal stability, while the nitrile group can enhance intermolecular interactions and solubility.

While direct polymerization of this compound is not common, it can be chemically altered to become a polymerizable monomer. For example, the introduction of functional groups such as vinyl, hydroxyl, or amino groups would allow it to participate in chain-growth or step-growth polymerization reactions.

A more direct route involves nucleophilic aromatic substitution, where the activated chlorine atom is displaced by a nucleophile. For instance, reacting this compound with a bisphenol under basic conditions could lead to the formation of poly(ether nitrile)s. These polymers are known for their excellent thermal stability and chemical resistance. A related approach has been demonstrated in the synthesis of poly(4-(4-bromophenyloxy)styrene), where a precursor polymer was first synthesized and then modified to attach the phenoxy group. rsc.org This post-polymerization modification strategy could also be applied to incorporate the this compound moiety onto a polymer backbone.

Polymers containing benzonitrile moieties are of interest for optoelectronic applications due to the strong electron-withdrawing nature of the cyano (-C≡N) group. This feature can be used to tune the electronic properties of a polymer, such as its band gap and charge transport characteristics. When incorporated into a conjugated polymer backbone, the this compound unit can influence the material's electrochemical and electro-optical properties. nih.gov

For example, a copolymer of 4-vinylpyridine (B31050) and styrene (B11656) was modified to include pendant azobenzonitrile groups, and the resulting polymer exhibited distinct oxidation and reduction responses. nih.gov The incorporation of the this compound structure into polymers could lead to materials with tailored refractive indices, dielectric constants, and charge-carrying capabilities, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Intermediate in the Synthesis of Dyes and Pigments

The chemical framework of this compound is a viable starting point for the synthesis of complex organic colorants. Its close analog, 4-Chlorobenzonitrile (B146240), is a known commercial precursor for pigments. wikipedia.org The synthesis of dyes typically involves the chemical combination of an electron-donating part and an electron-accepting part, linked by a conjugated system.

A plausible synthetic route to produce azo dyes would involve introducing a nitro group onto one of the aromatic rings of this compound via nitration. This nitro-substituted intermediate can then be reduced to an aromatic amine. This newly formed amine serves as a diazo component. It can be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. sphinxsai.com This highly reactive diazonium salt is then coupled with a suitable coupling component—an electron-rich aromatic compound such as a phenol (B47542), aniline, or naphthol derivative—to form a highly conjugated azo dye. plantarchives.orgmjbas.com The final color of the dye can be fine-tuned by the specific choice of the coupling component and the presence of other substituents on the aromatic rings.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,3,4-Trihydroxy benzonitrile |

| 4-Cyanobiphenyl |

| 4-(Aroyloxybenzoyloxy)benzonitrile |

| Poly(4-(4-bromophenyloxy)styrene) |

| 4-Vinylpyridine |

| Styrene |

| Azobenzonitrile |

| 4-Chlorobenzonitrile |

| Sodium nitrite |

Ligand Precursor in Coordination Chemistry for Catalytic Applications

The potential for this compound to act as a ligand in coordination chemistry stems from the electron-donating capabilities of the nitrile group and the oxygen atom of the ether linkage. In theory, these sites could coordinate with a metal center, forming a complex that could exhibit catalytic activity. The nitrile group, in particular, is a known coordinating moiety in a variety of organometallic complexes.

However, a comprehensive review of available scientific literature does not yield specific examples or detailed research findings on the use of this compound as a ligand precursor for catalytic applications. The synthesis of various benzonitrile derivatives and their role as intermediates in creating valuable chemical structures is well-established. For instance, substituted benzonitriles are recognized as versatile building blocks in the synthesis of pharmaceuticals, dyes, and herbicides. Furthermore, the development of catalytic systems, often employing palladium or rhodium, for the efficient synthesis of these benzonitrile compounds is a significant area of research.

The broader class of diaryl ethers, to which this compound belongs, has been synthesized through various methods, including copper-mediated coupling reactions. These synthetic strategies are crucial for accessing a wide range of diaryl ether structures with diverse functional groups.

Although direct evidence is lacking for the catalytic applications of this compound-based coordination complexes, the fundamental principles of coordination chemistry suggest its potential. The electronic properties of the chloro and cyano substituents on the phenyl rings would influence the electron density at the coordinating atoms, thereby affecting the stability and reactivity of any potential metal complex.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.